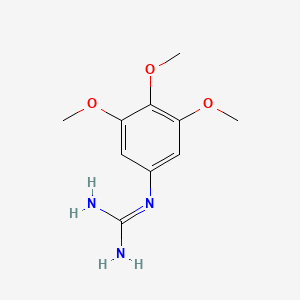

N-(3,4,5-Trimethoxyphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWATABALHSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436672 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-63-4 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3,4,5 Trimethoxyphenyl Guanidine and Its Derivatives

General Strategies for Guanidine (B92328) Synthesis

The construction of the guanidine functional group can be achieved through several reliable methods. These strategies often involve the reaction of an amine with a suitable guanylating agent.

Amination and Guanylation Reactions

A common and direct approach to guanidine synthesis is the guanylation of amines. This involves the reaction of a primary or secondary amine with a guanylating agent, which is a reagent capable of transferring a guanidino group (-C(=NH)NH2).

One of the simplest guanylating agents is cyanamide (H₂NCN) . The reaction of an amine with cyanamide, typically in the presence of an acid or a metal catalyst, leads to the formation of the corresponding guanidine. For instance, various amines can be efficiently guanidinated with cyanamide in water using scandium(III) triflate as a catalyst. thieme-connect.comthieme-connect.comorganic-chemistry.orgorganic-chemistry.org This method is advantageous due to its use of a simple and readily available reagent and its applicability to water-soluble substrates. thieme-connect.comorganic-chemistry.org

Other widely used guanylating agents include S-methylisothiourea derivatives and pyrazole-1-carboxamidines. These reagents react with amines to form guanidines, often under mild conditions. The choice of guanylating agent can depend on the specific substrate and desired reaction conditions.

Table 1: Examples of Amination and Guanylation Reactions for Guanidine Synthesis

| Amine Substrate | Guanylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Various aromatic and aliphatic amines | Cyanamide | Sc(OTf)₃, 100 °C, H₂O | Corresponding guanidines | thieme-connect.comthieme-connect.comorganic-chemistry.org |

| Primary and secondary amines | S-methylisothiourea | HgCl₂ | Corresponding guanidines | scholaris.ca |

| Various amines | Pyrazole-1-carboxamidine | - | Corresponding guanidines | nih.gov |

Application of Biginelli-Type Reactions for Guanidine-Containing Heterocycles

The Biginelli reaction is a one-pot, three-component cyclocondensation that is traditionally used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This reaction can be adapted to produce guanidine-containing heterocycles by substituting urea with guanidine. nih.govresearchgate.netacs.org

When guanidine is used in a Biginelli-type reaction with an aldehyde and a β-dicarbonyl compound, it leads to the formation of 2-amino-3,4-dihydropyrimidines. units.it This method provides a straightforward route to complex heterocyclic structures incorporating a guanidine moiety. nih.govacs.org However, the direct three-component reaction with guanidine can sometimes be limited in scope, particularly with certain β-dicarbonyl compounds like acetoacetates. mdpi.com To overcome these limitations, multi-step strategies using protected guanidines or guanidine precursors have been developed. nih.gov For instance, the use of a triazone-protected guanidine in a Biginelli reaction, followed by deprotection, offers a more general route to 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov Microwave irradiation has also been shown to be an effective technique for promoting the Biginelli cyclocondensation of guanidine, often leading to good yields and shorter reaction times. units.it

Specific Synthetic Routes to the N-(3,4,5-Trimethoxyphenyl)guanidine Scaffold

The synthesis of the this compound scaffold specifically involves the introduction of the 3,4,5-trimethoxyphenyl group onto a guanidine core. This can be achieved through various synthetic approaches.

Condensation Reactions Involving Trimethoxyphenyl Precursors and Guanidine Equivalents

A direct and common method for the synthesis of this compound is the condensation reaction between a 3,4,5-trimethoxyphenyl precursor, typically 3,4,5-trimethoxyaniline , and a guanidine equivalent.

One such approach involves the reaction of 3,4,5-trimethoxyaniline with cyanamide. This reaction, often catalyzed by an acid or a metal salt, directly installs the guanidine functionality onto the aromatic amine. Another strategy involves the use of pre-formed guanylating agents that react with 3,4,5-trimethoxyaniline. For instance, the reaction of 3,4,5-trimethoxyaniline with S-methylisothiourea sulfate in the presence of a base would be a plausible route to the target compound.

Furthermore, condensation reactions can be employed in the synthesis of more complex structures containing the this compound moiety. For example, a process for preparing Trimethoprim involves the reaction of a condensation product of 3,4,5-trimethoxybenzaldehyde with guanidine. google.com

Palladium-Catalyzed Coupling Approaches for Aryl Guanidine Formation

Modern cross-coupling methodologies, particularly those catalyzed by palladium, have become powerful tools for the formation of carbon-nitrogen bonds, and these can be applied to the synthesis of N-arylguanidines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org

In the context of synthesizing this compound, this could involve the coupling of a 3,4,5-trimethoxyphenyl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene) with guanidine itself or a protected form of guanidine. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and has been a subject of extensive research. youtube.com While the direct coupling of guanidine can be challenging, the use of ammonia equivalents or protected guanidines can provide a viable pathway. acsgcipr.org Mechanistic studies suggest that the catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product. wikipedia.orglibretexts.org

An alternative to palladium-catalyzed methods is the copper-catalyzed Ullmann condensation . This reaction can be used to form C-N bonds and has been applied to the synthesis of N-arylguanidines. nih.govwikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org

Table 2: Metal-Catalyzed Coupling Reactions for N-Arylguanidine Synthesis

| Reaction Name | Aryl Substrate | Nitrogen Source | Catalyst/Ligand | General Conditions | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide/triflate | Amine/Guanidine | Pd(0) or Pd(II) catalyst, Phosphine ligand | Base, Inert atmosphere | wikipedia.orgacsgcipr.orgorganic-chemistry.org |

| Ullmann Condensation | Aryl halide | Amine/Guanidine | Cu catalyst | High temperature, Polar solvent | nih.govwikipedia.org |

Multi-Step Synthesis Protocols for Advanced Analogues

The synthesis of more complex derivatives and analogues of this compound often requires multi-step synthetic sequences. These protocols allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

For example, the synthesis of derivatives can start from a readily available trimethoxyphenyl precursor, which is then elaborated through a series of reactions to introduce the guanidine moiety at a later stage. One common strategy involves the synthesis of a key intermediate containing the 3,4,5-trimethoxyphenyl group, which is then subjected to a guanylation reaction.

Multi-step syntheses are particularly important for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. These synthetic routes need to be versatile and allow for the variation of different parts of the molecule. Flow chemistry has also emerged as a powerful tool for multi-step synthesis, enabling the telescoping of reactions and reducing purification steps. syrris.jp

Derivatization Strategies and Analogue Preparation

The synthesis of derivatives of this compound is a key area of research aimed at exploring and optimizing its biological activities. Derivatization strategies primarily focus on three areas: substitution on the guanidine nitrogen atoms, modification of the trimethoxyphenyl ring, and more drastic changes to the core structure through scaffold hopping and the incorporation of heterocyclic rings.

The guanidine group, with its three nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. The synthesis of N,N-substituted guanidine compounds can be achieved through various established synthetic routes. google.com One common approach involves the reaction of isothiouronium salts with amines. wikipedia.org For instance, S-alkylated thioureas can react with primary or secondary amines to yield the corresponding guanidinium (B1211019) salts, which can then be deprotonated to the neutral guanidine. wikipedia.org

Another versatile method is the reaction of carbodiimides with amines. This route allows for the controlled introduction of different substituents onto the guanidine core. asianpubs.org The synthesis often starts from a corresponding thiourea, which is converted to a carbodiimide intermediate using reagents like lead(II) oxide, followed by reaction with an amine. asianpubs.org

The reactivity of the nitrogen atoms in the guanidine moiety is influenced by resonance, which delocalizes the lone pair of electrons from the –NH2 groups across the C=N double bond. stackexchange.com This makes the imino nitrogen (=NH) the most basic and typically the site of protonation, while the amino nitrogens (-NH2) are less nucleophilic. stackexchange.com Synthetic strategies must account for this electronic structure. For example, direct alkylation or acylation might occur at different nitrogen atoms depending on the reaction conditions and the nature of the electrophile.

| Substitution Position | Potential Substituents (R) | General Synthetic Approach | Purpose of Derivatization |

| N', N'' (amino nitrogens) | Alkyl, Aryl, Acyl | Reaction with corresponding electrophiles (e.g., alkyl halides, acyl chlorides) | Modify lipophilicity, steric bulk, and hydrogen bonding capacity. |

| N (imino nitrogen) | Not typically substituted directly | Tautomerism can influence reactivity | Protonation site; derivatization is less common than at N' and N''. |

| N', N'' (disubstituted) | Cyclic structures (e.g., forming a heterocyclic ring) | Intramolecular cyclization reactions | Introduce conformational rigidity. |

This table is interactive and provides a summary of potential derivatization strategies on the guanidine moiety.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore in many biologically active molecules, recognized for its role in binding to target proteins. nih.govnih.gov Modifications to this ring, while often challenging, are explored to enhance potency and refine structure-activity relationships (SAR).

Common modifications include:

Alteration of Methoxy (B1213986) Groups: Attempts to add, remove, or demethylate the methoxy groups on the phenyl ring have been reported. However, these changes often lead to a significant reduction in biological activity, highlighting the importance of the 3,4,5-trimethoxy substitution pattern for optimal interactions with biological targets. nih.gov

Introduction of Bulky Substituents: Replacing the methoxy groups with bulkier substituents has also been shown to be detrimental to activity in many cases. nih.gov

Conformational Restriction: A more successful strategy involves linking two adjacent methoxy groups to form a conformationally restricted ring system. For example, creating a 3-methoxybenzo[d] nih.govnih.govdioxole or a 3-methoxybenzo[b] asianpubs.orgnih.govdioxane moiety from the 4- and 5-position methoxy groups can lead to analogues with significantly improved antiproliferative potency compared to the parent TMP-containing compound. nih.gov The specific ring size and the retention of the 3-methoxy group are critical for this enhancement. nih.gov

The synthesis of these ring-modified analogues typically involves starting with a correspondingly substituted benzoic acid or benzaldehyde, which is then carried through the synthetic sequence to build the final guanidine derivative. nih.govnih.gov

| Modification Type | Example Structure | Reported Effect on Activity | Reference |

| Methoxy group removal | Benzo[d] nih.govnih.govdioxole | Remarkable loss of cytotoxicity | nih.gov |

| Ring contraction | Benzo[d] nih.govnih.govdioxole | Comparable activity to methoxy removal | nih.gov |

| Conformational restriction | 3-methoxybenzo[b] asianpubs.orgnih.govdioxane | Increased antiproliferative potency | nih.gov |

This interactive table summarizes key modifications to the trimethoxyphenyl ring and their observed impact on biological activity.

Scaffold hopping is a computational or synthetic strategy used in medicinal chemistry to identify or create novel molecular backbones (scaffolds) that maintain the biological activity of the original compound. nih.govnamiki-s.co.jpmdpi.com This approach aims to discover structurally distinct analogues with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. namiki-s.co.jp

For a parent structure like this compound, scaffold hopping could involve replacing the guanidine or the phenyl ring with various heterocyclic systems. nih.govresearchgate.net For instance, the guanidine functionality can be incorporated into larger heterocyclic frameworks. Guanidine-containing heterocycles are known to possess a range of biological activities, including anticancer properties. researchgate.net

Another approach is to link the N-(3,4,5-Trimethoxyphenyl) moiety to various heterocyclic rings. Research has shown the synthesis of molecules where the trimethoxyphenyl group is attached to systems like oxadiazoles, oxazolones, and triazinones. nih.govnih.gov These syntheses often start from a trimethoxyphenyl-containing building block, such as 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, which can then undergo reactions with various nucleophiles like hydrazides or amines to generate a diverse library of heterocyclic analogues. nih.gov A pseudo-ring formed by intramolecular hydrogen bonds has also been utilized as a scaffold hopping strategy in the design of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives. nih.gov

| Scaffold Hopping Strategy | Resulting Structure Type | Example Heterocycle | Synthetic Precursor |

| Guanidine Replacement | Phenyl-heterocycle | Pyridine (B92270) | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine researchgate.net |

| Phenyl Ring Replacement | Heterocycle-guanidine | Thienopyrimidine | Thieno[3,2-d]pyrimidine analogue mdpi.com |

| Heterocycle Incorporation | Trimethoxyphenyl-linker-heterocycle | 1,2,4-Triazinone | Oxazolone derivative nih.gov |

| Intramolecular Cyclization | Fused Guanidine System | Imidazo[2,1-c] asianpubs.orgnih.govresearchgate.nettriazole | N-carbamothioylbenzamide derivative mdpi.com |

This interactive table illustrates different scaffold-hopping strategies and the incorporation of heterocyclic rings to generate novel analogues.

Analytical Techniques for Structural Elucidation and Confirmation

The structural confirmation of this compound and its synthesized derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for this purpose.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its analogues. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For the parent compound, this compound, characteristic signals would be expected in the following regions:

Aromatic Protons: A singlet in the aromatic region (typically δ 6.0-7.0 ppm) corresponding to the two equivalent protons on the trimethoxyphenyl ring.

Methoxy Protons: A sharp singlet around δ 3.7-3.9 ppm, integrating to nine protons, representing the three equivalent methoxy groups.

Guanidine Protons: Broad signals corresponding to the NH and NH₂ protons of the guanidine group. The chemical shift of these protons can be highly variable and dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. Key expected signals include:

Guanidine Carbon: A signal for the central carbon of the guanidine group (C=N) typically appears in the range of δ 155-160 ppm. mdpi.com

Aromatic Carbons: Signals for the six carbons of the trimethoxyphenyl ring. The carbon attached to the guanidine nitrogen will appear at a distinct chemical shift, as will the carbons bearing the methoxy groups and the two equivalent C-H carbons.

Methoxy Carbons: A signal around δ 56 ppm for the three equivalent methoxy carbons.

Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex derivatives to establish detailed connectivity and confirm the precise location of substituents. ipb.pt

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Guanidine) | Stretching | 3100 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic - Methoxy) | Stretching | 2850 - 3000 |

| C=N (Guanidine) | Stretching | 1610 - 1670 (strong) mdpi.com |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-H (Guanidine) | Bending | ~1635 researchgate.net |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

This table summarizes the characteristic IR absorption bands for the functional groups in this compound.

The broad band in the 3100-3500 cm⁻¹ region is indicative of the N-H stretching vibrations of the amino and imino groups, often broadened by hydrogen bonding. researchgate.net A strong absorption band around 1610-1670 cm⁻¹ is a key indicator of the C=N stretching vibration of the guanidinium core. mdpi.com The presence of strong C-O stretching bands confirms the methoxy groups on the phenyl ring. Analysis of the IR spectra of derivatives can confirm the success of synthetic modifications, for example, the appearance of a C=O stretching band after acylation. mdpi.com

Mass Spectrometry (MS)

Upon electron ionization, the this compound molecule is expected to form a molecular ion ([M]⁺). The subsequent fragmentation of this ion would likely involve cleavages at the most labile bonds and the formation of stable neutral molecules and fragment ions.

One predictable fragmentation pathway involves the cleavage of the C-N bond between the phenyl ring and the guanidine group. This could result in the formation of a resonance-stabilized 3,4,5-trimethoxyaniline radical cation or a related ion. Another significant fragmentation pathway for compounds containing trimethoxyphenyl groups involves the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the elimination of formaldehyde (CH₂O). This is a common fragmentation pattern for methoxylated aromatic compounds nih.gov.

The guanidine moiety itself can also undergo characteristic fragmentation. Depending on the protonation state and the nature of the substituent, fragmentation can involve the loss of ammonia (NH₃), cyanamide (CH₂N₂), or related neutral species. For instance, in the mass spectra of similar guanidinyl compounds, cleavages leading to the formation of substituted cyanamide ions have been observed.

A plausible fragmentation pattern for this compound is outlined below:

Initial Ionization: Formation of the molecular ion [C₁₀H₁₅N₃O₃]⁺.

Loss of a Methyl Radical: Cleavage of a C-O bond in one of the methoxy groups, leading to the loss of a methyl radical (•CH₃) to form an ion at [M-15]⁺. This is a common initial fragmentation step for methoxy-substituted phenyl compounds nih.gov.

Subsequent Loss of Formaldehyde: The [M-15]⁺ ion can then lose a molecule of formaldehyde (CH₂O) to yield an ion at [M-15-30]⁺ nih.gov. This process can occur sequentially for the other methoxy groups.

Cleavage of the Aryl-N Bond: Scission of the bond between the trimethoxyphenyl ring and the guanidine nitrogen can lead to the formation of a charged guanidine fragment or a charged trimethoxyphenyl fragment.

Fragmentation of the Guanidine Group: The guanidine portion of the molecule can fragment through various pathways, including the loss of neutral molecules like ammonia or cyanamide.

The expected major fragments and their potential m/z values are summarized in the interactive table below.

| Fragment Ion | Plausible Structure | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₅N₃O₃]⁺ | 225 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₁₂N₃O₃]⁺ | 210 | Loss of a methyl radical from a methoxy group |

| [M-CH₃-CH₂O]⁺ | [C₈H₁₀N₃O₂]⁺ | 180 | Subsequent loss of formaldehyde |

| [C₉H₁₁O₃]⁺ | 3,4,5-Trimethoxyphenyl cation | 183 | Cleavage of the C-N bond |

| [CH₆N₃]⁺ | Guanidinium ion | 60 | Cleavage of the C-N bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. While the specific crystal structure of this compound has not been reported in the reviewed literature, insights into its likely solid-state conformation and packing can be gleaned from crystallographic studies of structurally related N-arylguanidines and compounds containing the 3,4,5-trimethoxyphenyl moiety.

Tautomerism and Conformation:

N-substituted guanidines can exist in different tautomeric forms due to the delocalization of the double bond within the guanidine core. The position of the double bond can significantly influence the geometry and hydrogen-bonding capabilities of the molecule. For N,N'-disubstituted guanidines, both cis-trans and cis-cis conformations have been observed in the solid state mdpi.comresearchgate.net. The preferred tautomer and conformation are influenced by the electronic properties of the substituents and the intermolecular hydrogen bonding network within the crystal lattice mdpi.comresearchgate.net.

In the case of this compound, it is anticipated that extensive hydrogen bonding will be a dominant feature of its crystal structure. The guanidine group contains multiple hydrogen bond donors (N-H groups) and acceptors (imine nitrogen). These can form a network of intermolecular hydrogen bonds, often leading to the formation of dimers or more extended supramolecular assemblies.

Intermolecular Interactions:

The 3,4,5-trimethoxyphenyl group can also participate in various intermolecular interactions. The methoxy groups can act as weak hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of aromatic compounds and are expected to play a role in the solid-state structure of this compound.

Based on the analysis of related structures, a hypothetical set of crystallographic parameters for this compound is presented in the interactive table below. These values are illustrative and based on typical ranges observed for similar organic molecules.

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for chiral or achiral organic compounds. |

| a (Å) | 10-15 | Based on typical cell dimensions for related structures. |

| b (Å) | 8-12 | Based on typical cell dimensions for related structures. |

| c (Å) | 15-20 | Based on typical cell dimensions for related structures. |

| β (°) | 90-105 | For a monoclinic system. |

| Z | 4 | A common number of molecules in the unit cell. |

| Hydrogen Bonding | N-H···N, C-H···O | Expected strong intermolecular interactions involving the guanidine and methoxy groups. |

| π-π Stacking | Present | Likely interaction between the trimethoxyphenyl rings of adjacent molecules. |

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, tautomeric form, and the precise nature of the intermolecular interactions that govern its crystal packing.

Structure Activity Relationship Sar Studies of N 3,4,5 Trimethoxyphenyl Guanidine Analogues

Influence of Guanidine (B92328) Substitution Patterns on Biological Efficacy

The guanidine group, with its strong basicity and ability to form multiple hydrogen bonds, is a critical determinant of the biological activity of these analogues. sci-hub.se Modifications to this functional group have profound effects on efficacy and target selectivity.

Substitution on the guanidine nitrogen atoms can significantly alter the pharmacological profile. For instance, in the context of diarylguanidine derivatives targeting the NMDA receptor, the addition of small alkyl substituents (e.g., methyl or ethyl) on the guanidine nitrogens can lead to compounds with retained affinity for the NMDA receptor but a marked decrease in affinity for sigma receptors, thereby enhancing selectivity. nih.gov Conversely, introducing bulky substituents, such as a phenyl group, can lead to a loss of activity. mdpi.com

The degree of substitution also plays a vital role. While monosubstituted and disubstituted guanidines often exhibit potent activity, the development of tri- and tetrasubstituted guanidines has been shown to be a successful strategy for fine-tuning selectivity between different receptor types. nih.gov Furthermore, incorporating the guanidine moiety into a cyclic system, such as in dihydroisocytosine derivatives, has been explored as a method to create more rigid analogues and has led to the discovery of potent inhibitors of enzymes like β-secretase. sci-hub.se The nature of the substituents also matters, with electron-withdrawing groups sometimes favoring activity over electron-donating groups in certain classes of guanidine-containing compounds. researchgate.net

Impact of Trimethoxyphenyl Moiety Modifications on Target Interaction

Role of Methoxy (B1213986) Groups in Ligand-Target Binding and Selectivity

Studies on various scaffolds have demonstrated the importance of the trimethoxy substitution pattern. For example, in a series of tubulin inhibitors, the TMP moiety was identified as a critical component for high binding affinity. figshare.com The precise arrangement of the methoxy groups is often essential for optimal activity. While the 3,4,5-trimethoxy pattern is prevalent, research on analogues of compounds like guanabenz (B1672423) has involved modifying the positions of substituents on the benzene (B151609) ring to dissociate desired activities from side effects. nih.govacs.org The replacement or removal of one or more methoxy groups typically leads to a significant drop in potency, highlighting their importance in anchoring the ligand within the binding site.

Conformational Analysis and Steric Effects on Biological Activity

The spatial arrangement of the trimethoxyphenyl ring relative to the rest of the molecule is critical for biological activity. The methoxy groups can influence the preferred conformation of the molecule through steric hindrance, affecting how the compound fits into a protein's binding pocket.

Effects of Linker and Scaffold Variations on Pharmacological Profiles

The linker connecting the trimethoxyphenyl and guanidine moieties, as well as the core scaffold itself, provides another avenue for structural modification to optimize pharmacological properties. The length, rigidity, and chemical nature of the linker can influence the compound's ability to adopt the correct orientation for binding.

Varying the linker has been a key strategy in the development of potent bioactive compounds. For example, in a series of pyrrolizine-based cytotoxic agents, the linker between the TMP moiety and the pyrrolizine nucleus was varied to either restrict or allow free rotation, which had a significant impact on activity. nih.gov Similarly, in the development of histamine (B1213489) H3 receptor antagonists that were later found to be potent muscarinic antagonists, replacing a flexible seven-methylene linker with a more rigid para-phenylene group led to a dramatic shift in the pharmacological profile. nih.gov

Scaffold hopping, which involves replacing the central molecular framework while retaining key pharmacophoric elements, is another powerful tool. Researchers have replaced the phenyl ring of N-(3,4,5-Trimethoxyphenyl)guanidine with other cyclic systems, both aromatic and non-aromatic. For instance, replacing a pyridine (B92270) nucleus with a bicyclic scaffold has been used to create rigid mimetics that can explore new interactions within the target binding site. mdpi.com The choice of scaffold can influence not only potency but also properties like selectivity and metabolic stability.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the complex structure-activity relationships of this compound analogues. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide valuable insights into how these molecules interact with their biological targets at an atomic level.

Molecular docking is frequently used to predict the binding poses of ligands within a receptor's active site. This has been applied to design novel tubulin polymerization inhibitors by docking 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines into the colchicine (B1669291) binding site of tubulin. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding. For instance, docking studies have shown how the positively charged guanidine group can form an ionic bond with an acidic residue like glutamate (B1630785) in the binding site of the histamine H3 receptor. nih.gov

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. This can help in predicting the activity of novel, unsynthesized compounds. For N-hydroxy-N'-amino guanidines, QSAR can provide information that is useful for further drug design. researchgate.net Computational approaches can also be used to analyze more complex phenomena, such as the various isomeric and tautomeric forms that guanidine-containing compounds can adopt, which can be challenging to study experimentally. researchgate.net

Molecular Mechanisms of Action and Target Interactions

Interactions with Specific Enzyme Systems

The interaction of N-(3,4,5-Trimethoxyphenyl)guanidine with enzyme systems is a key area of investigation. While direct enzymatic studies on this specific compound are not extensively documented, research on related structures provides a framework for its potential enzyme inhibition profile.

The guanidine (B92328) and trimethoxyphenyl groups are present in various known enzyme inhibitors.

Ribonucleotide Reductase (RR): This enzyme is a crucial target in cancer therapy as it catalyzes the rate-limiting step in de novo DNA synthesis. A resveratrol (B1683913) analog, N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), has been shown to inhibit RR. In studies using HL-60 human promyelocytic leukemia cells, incubation with KITC led to a significant depletion of intracellular dATP and dTTP pools, which are products of RR activity. This demonstrates that compounds containing the 3,4,5-trimethoxyphenyl group can effectively target and inhibit this key enzyme.

Signal Peptidase: Currently, there is no available literature describing the direct inhibition of signal peptidase by this compound or closely related analogs.

RabGGTase (Rab geranylgeranyltransferase): This enzyme is involved in the post-translational modification of Rab proteins, which is critical for their function in vesicular transport. While small molecule inhibitors of RabGGTase have been identified, there is no specific data linking this compound to this activity.

Nitric Oxide Synthase (NOS): The guanidine group is a well-known feature of many NOS inhibitors, owing to its structural similarity to L-arginine, the natural substrate for NOS. Various substituted guanidines have been shown to inhibit NOS isoforms. For instance, aminoguanidine (B1677879) is a known selective inhibitor of the inducible NOS (iNOS) isoform. This suggests that this compound may also possess NOS inhibitory activity, although its potency and isoform selectivity have not been reported.

Table 1: Enzyme Inhibition by Compounds Related to this compound

| Enzyme Target | Related Compound | Key Finding |

|---|---|---|

| Ribonucleotide Reductase | N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine | Inhibits enzyme activity, leading to depletion of dNTP pools. |

| Nitric Oxide Synthase (NOS) | Aminoguanidine | Acts as a selective inhibitor of the inducible NOS (iNOS) isoform. |

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in compounds that modulate critical cellular pathways, particularly those involved in cancer progression.

Cell Proliferation: The 3,4,5-trimethoxyphenyl group is a component of many potent antiproliferative agents. Studies on synthetic chalcones and other heterocycles incorporating this fragment show significant inhibition of cancer cell growth across various cell lines, including leukemia, colorectal, and prostatic cancer cells. acs.org

Apoptosis: Compounds containing the 3,4,5-trimethoxyphenyl fragment frequently induce apoptosis. For example, the derivative KITC causes a dose-dependent induction of apoptosis in HL-60 leukemia cells. scispace.com Another study on synthetic acetophenones with the 3,4,5-trimethoxyphenyl group demonstrated selective cytotoxicity and induction of apoptosis in lymphoid neoplastic cells, which involved mitochondrial pathways. researchgate.net The mechanism often involves cell cycle arrest at the G2/M phase, activation of caspases, and changes in mitochondrial membrane potential. sci-hub.seencyclopedia.pub

Osteogenesis: There is currently no published research investigating the role of this compound in the modulation of osteogenesis.

DNA Repair: While certain N-nitrosoguanidines are known to cause DNA damage, prompting specific repair mechanisms, there is no available data on the direct involvement of this compound in DNA repair pathways. youtube.commdpi.com

Receptor and Ion Channel Modulation Studies

The guanidine functional group is known to interact with various receptors and ion channels, although specific studies on this compound are lacking.

Ion Channels: Guanidine and its simple alkyl analogs are known to inhibit voltage-gated potassium (Kv) channels. This inhibition occurs via binding within the intracellular pore of the channel, which stabilizes a closed state and enhances neurotransmitter release at the neuromuscular junction.

Receptors: Different substituted guanidines have been developed as ligands for various receptors. For example, N-(3-chlorophenyl)guanidine is a known ligand for the 5-HT3 receptor, where it displays partial agonist activity. Other complex guanidine derivatives have been identified as potent antagonists for histamine (B1213489) H3 and muscarinic M2/M4 receptors. These findings highlight the potential of the guanidine scaffold to be tailored for specific receptor targets, though the activity of the 3,4,5-trimethoxyphenyl substituted version has not been characterized.

Nucleic Acid (DNA and RNA) Binding Characteristics

There is currently no scientific literature available that describes the direct binding characteristics of this compound with DNA or RNA.

Tubulin Polymerization Inhibition and Microtubule Destabilization

A significant body of research points to the 3,4,5-trimethoxyphenyl group as a key structural feature for inhibiting tubulin polymerization. This moiety is a component of the A-ring of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. Numerous synthetic compounds have been designed to mimic this interaction.

Derivatives such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone and various 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been shown to be potent inhibitors of tubulin polymerization. These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules. sci-hub.seencyclopedia.pub This leads to the destabilization of the cellular cytoskeleton, which in turn causes cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. Given that the 3,4,5-trimethoxyphenyl group is the primary pharmacophore for this activity, it is highly probable that this compound also interferes with microtubule dynamics.

Table 2: Tubulin Inhibition by Compounds with a 3,4,5-Trimethoxyphenyl Moiety

| Compound Class | Example Compound | Mechanism of Action |

|---|---|---|

| Phenstatins | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Binds to the colchicine site, inhibits tubulin polymerization, induces G2/M arrest and apoptosis. |

| Heterocyclic Analogs | 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Acts as a tubulin polymerization inhibitor binding to the colchicine site with an IC50 of 3.35 μM. sci-hub.seencyclopedia.pub |

| Pyridine (B92270) Derivatives | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Potently inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. |

Investigation of Resonance and Electron Delocalization in Guanidinium (B1211019) Cations and Their Biological Implications

The biological activity of guanidine-containing compounds is intrinsically linked to the chemical properties of the guanidinium cation, which is formed upon protonation under physiological conditions. The guanidinium group is characterized by a high pKa (around 13.5), making it a superbase that exists almost exclusively in its protonated, cationic form.

This remarkable stability and basicity are attributed to significant resonance and electron delocalization across the planar CN₃ core. scispace.com The positive charge is not localized on a single nitrogen atom but is distributed among all three nitrogen atoms through three equivalent resonance structures. This phenomenon, sometimes referred to as "Y-aromaticity," results in C-N bonds that have a partial double-bond character. scispace.com

This delocalization has profound biological implications. The planar, charge-delocalized structure of the guanidinium cation allows it to act as a versatile hydrogen bond donor, capable of forming multiple, stable, and geometrically well-defined hydrogen bonds with biological targets such as the phosphate (B84403) groups of nucleic acids or the carboxylate side chains of amino acids (e.g., aspartate and glutamate) in enzyme active sites. The arginine residue, which contains a guanidinium group, exemplifies this principle, playing a crucial role in protein structure and function through such interactions. Therefore, the resonance-stabilized guanidinium cation of this compound is fundamental to its potential interactions with biological macromolecules.

Preclinical Biological Activity Investigations

Antimicrobial Activity Studies

Guanidine-containing compounds are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov Research into derivatives, including those with phenylguanidine moieties, seeks to develop new agents to combat the challenge of antibiotic resistance. nih.govnih.gov

While specific data on the in vitro efficacy of N-(3,4,5-Trimethoxyphenyl)guanidine is not extensively detailed in the available literature, the broader class of guanidinic compounds has demonstrated significant activity against a range of pathogens. nih.gov For instance, polyhexamethylene guanidine (B92328) hydrochloride (PHMGH) has been shown to be effective against both pathogenic bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) reported to be between 0.01 and 1.9 mg/ml for the strains tested. nih.gov Another guanidine derivative, isopropoxy benzene (B151609) guanidine (IBG), displays potent antibacterial activity against various Gram-positive and Gram-negative pathogens. nih.govnih.gov

The antifungal potential of guanidine compounds is also a subject of investigation. nih.govnih.gov Studies on various derivatives have shown efficacy against fungal species of medical importance, including Candida spp., Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and various dermatophytes. nih.govresearchgate.net For example, certain novel synthesized guanidine compounds showed promising activity against Cryptococcus and Paracoccidioides species, with a selective index greater than 10 in some cases. nih.gov The 3,4,5-trimethoxyphenyl group itself is found in compounds with demonstrated antifungal properties. Gallic acid (3,4,5-trihydroxybenzoic acid), for example, showed a MIC of 32 µg·mL−1 against Trichophyton sp. and Epidermophyton floccosum. researchgate.net

| Compound Class/Derivative | Organism(s) | Observed Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Polyhexamethylene guanidine hydrochloride (PHMGH) | Reference bacteria and fungi isolated from cocoa beans | MIC/MFC: 0.01 - 1.9 mg/ml | nih.gov |

| Isopropoxy benzene guanidine (IBG) | Gram-positive and Gram-negative pathogens | Demonstrated efficient antibacterial activity | nih.govnih.gov |

| Novel spermidine tri-substituted guanidine | Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis | Promising activity with high selectivity index (>10) | nih.gov |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | Trichophyton sp., Epidermophyton floccosum | MIC: 32 µg·mL−1 | researchgate.net |

The primary mechanism of antimicrobial action for many guanidine-based compounds involves the disruption of bacterial and fungal cell membranes. nih.govnih.govrsc.org The cationic guanidinium (B1211019) group can interact with negatively charged components of the cell membrane, such as phosphatidylglycerol and cardiolipin. nih.govnih.gov This interaction leads to membrane damage, dissipation of the proton motive force, and ultimately, cell death. nih.govnih.govnih.gov This membrane disruption can manifest as the formation of pores or a detergent-like effect that disintegrates the membrane structure. nih.govmdpi.com Studies on polyhexamethylene guanidine (PHMG) have confirmed that its fungicidal effect is achieved through pore formation in the cell membrane. nih.gov This direct action on the physical integrity of the cell membrane is a key advantage, as it is less likely to be overcome by resistance mechanisms that target specific intracellular processes. rsc.org

Another potential mechanism relevant to antimicrobial activity is the modulation of efflux pumps. Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, contributing significantly to multidrug resistance. nih.govnih.gov Inhibitors of these pumps can restore the efficacy of existing antibiotics. nih.gov While direct evidence for this compound as an efflux pump inhibitor is limited, the development of guanidine-containing compounds as adjuvants that can disrupt membrane function and potentially interfere with these pumps is an active area of research. nih.govnih.gov

Anticancer Research

The 3,4,5-trimethoxyphenyl moiety is a structural feature of several natural and synthetic compounds with potent anticancer activity, including the well-known tubulin inhibitor combretastatin (B1194345) A-4. scispace.comresearchgate.netnih.gov Consequently, guanidine derivatives incorporating this functional group have been investigated for their potential as novel antineoplastic agents. nih.govnih.gov

Compounds containing the 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. nih.gov Studies on novel guanidinium derivatives have shown potent activity against cell lines representing leukemia, breast, cervical, and colorectal carcinomas. nih.govsemanticscholar.org For instance, a series of 3,4′-substituted diaryl guanidinium derivatives were evaluated, with some compounds exhibiting IC50 values in the low micromolar range, indicating greater cytotoxicity than earlier lead compounds. nih.govsemanticscholar.org The presence of the guanidinium group combined with the trimethoxyphenyl scaffold appears to be a favorable combination for antiproliferative activity.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3,4′-bis-guanidinium diphenyl derivative (Compound 1) | HL-60 | Promyelocytic Leukemia | >100 | nih.govsemanticscholar.org |

| MCF-7 | Breast Adenocarcinoma | 9.30 | semanticscholar.org | |

| 3-amino,4'-guanidine diphenyl ether derivative (Compound 3) | HL-60 | Promyelocytic Leukemia | 1.75 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 2.02 | semanticscholar.org | |

| 3-amino-4'-guanidine phenylpyridyl ether derivative (Compound 4) | HL-60 | Promyelocytic Leukemia | 3.48 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 3.73 | semanticscholar.org | |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | HL-60 | Promyelocytic Leukemia | Dose-dependent cytotoxicity observed | nih.gov |

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Several studies have confirmed that compounds featuring the 3,4,5-trimethoxyphenyl group can trigger apoptosis in cancer cells. nih.govresearchgate.net For example, a related analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was shown to cause a dose-dependent induction of apoptosis in HL-60 human promyelocytic leukemia cells. nih.gov Similarly, marine-derived guanidine alkaloids have also been reported to induce apoptosis in prostate cancer cells. mdpi.com

In addition to apoptosis, interference with the cell cycle is another key strategy for cancer therapy. Certain compounds containing the 3,4,5-trimethoxyphenyl scaffold have been shown to cause cell cycle arrest, often at the G2/M phase. nih.govmdpi.com This arrest prevents cancer cells from dividing and proliferating. For instance, treatment with 3,3',5,5'-tetramethoxybiphenyl-4,4'diol, a compound with structural similarities, was found to induce cell cycle arrest in the G2/M phase in human non-small cell lung carcinoma cells. nih.gov Interestingly, in the study of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, no significant changes in cell cycle distribution were observed, suggesting that its primary mechanism of action in HL-60 cells is the direct induction of apoptosis rather than cell cycle blockade. nih.gov

Other Investigated Biological Activities

There is currently no available preclinical data from in vitro or in vivo studies that specifically investigates the anti-inflammatory properties of this compound. Research into its effects on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), inflammatory enzymes (e.g., COX-2, iNOS), and signaling pathways (e.g., NF-κB) has not been reported.

Specific studies evaluating the antioxidant potential of this compound are not found in the current body of scientific literature. There is no data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (ferric reducing antioxidant power). Furthermore, its effects on cellular antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) remain uninvestigated.

Preclinical research on the specific effects of this compound on the cardiovascular and neurological systems is not available. While some guanidine derivatives have been studied for their cardioprotective and neuroprotective roles, often linked to mechanisms such as NMDA receptor antagonism, no such studies have been published for this compound. Investigations into its potential impact on cardiac muscle function, blood pressure regulation, neuronal cell viability, or neurotransmitter systems have not been documented.

The potential role of this compound in bone formation and regeneration has not been explored in preclinical models. There is no available research on its effects on osteoblast differentiation, mineralization, or the expression of key osteogenic markers. Consequently, its influence on critical signaling pathways involved in osteogenesis, such as the Bone Morphogenetic Protein (BMP) pathway or the cAMP/PKA/CREB signaling cascade, remains unknown.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling, encompassing molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool in drug discovery and development. These methods provide valuable insights into the interactions between a ligand, such as N-(3,4,5-Trimethoxyphenyl)guanidine, and its biological targets at an atomic level.

Molecular docking studies are primarily employed to predict the preferred binding orientation and affinity of a ligand to a receptor. For derivatives containing the guanidinium (B1211019) group, docking studies have revealed crucial interactions within the binding sites of various receptors. For instance, in studies of guanidine (B92328) derivatives as muscarinic receptor antagonists, the positively charged guanidine group is often found to form key ionic bonds and hydrogen bonds with acidic amino acid residues like glutamate (B1630785). nih.gov A study on guanidine derivatives targeting histamine (B1213489) H3 and muscarinic M2/M4 receptors highlighted that the benzylguanidine fragment can fit well into the recognition sites of these receptors, which are located between transmembrane domains. nih.gov The guanidino moiety in these compounds has been observed to form an ionic bond with specific residues such as E206 and a cation-π interaction with a tyrosine residue (Y167), while also being stabilized by hydrogen bonding with a threonine residue (T119). nih.gov

While specific docking studies on this compound are not extensively reported in the available literature, studies on analogous compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated its role in interacting with receptor pockets. For example, molecular modeling of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives with the colchicine (B1669291) binding site of α,β-tubulin showed that the trimethoxyphenyl ring engages in hydrophobic interactions and hydrogen bonding with amino acids in the binding site. nih.gov

Molecular dynamics (MD) simulations further refine the static picture provided by docking by simulating the dynamic behavior of the ligand-receptor complex over time in a solvated environment. MD simulations on a related iminoguanidine derivative targeting the SARS-CoV-2 spike glycoprotein (B1211001) confirmed the stability of the docked pose and revealed a network of conventional and pi-donor hydrogen bonds, as well as electrostatic interactions, that contribute to the binding. pcbiochemres.com The stability of such complexes is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and the radius of gyration (RG) over the simulation period. pcbiochemres.com These simulations can provide a more accurate estimation of the binding free energy and a deeper understanding of the conformational changes that occur upon ligand binding. pcbiochemres.comresearchgate.net

Table 1: Representative Molecular Docking and Dynamics Simulation Findings for Guanidine Derivatives

| Computational Method | Target | Key Interacting Residues | Types of Interactions Observed | Reference |

| Molecular Docking | Histamine H3 Receptor | E206, Y167, T119 | Ionic bond, Cation-π, Hydrogen bond | nih.gov |

| Molecular Docking | Muscarinic M2/M4 Receptors | Not specified | Hydrogen bond network | nih.gov |

| Molecular Docking | α,β-Tubulin (Colchicine site) | Not specified | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Molecular Dynamics | SARS-CoV-2 Spike Glycoprotein | Asn11, Phe10, Ser41, Trp104, Gly7 | Conventional and pi-donor hydrogen bonds, Electrostatic interactions | pcbiochemres.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

DFT studies on related guanidine derivatives have been used to optimize their molecular geometry and to calculate various electronic properties. The electronic structure of a compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of the molecule's chemical reactivity and stability; a larger energy gap generally implies higher stability and lower reactivity. nih.gov

For a molecule like this compound, the trimethoxyphenyl ring, with its electron-donating methoxy (B1213986) groups, and the guanidine group, known for its strong basicity and resonance stabilization, would significantly influence the electronic properties. DFT calculations can map the electrostatic potential (ESP) surface, which visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack.

Table 2: Key Parameters from Quantum Chemical Calculations of Related Compounds

| Compound Type | Calculation Method | Calculated Parameters | Significance | Reference |

| Guanidine Derivatives | DFT/B3LYP | Optimized geometry, Solubility parameters | Predicts molecular shape and solubility | |

| Dinaphthodiospyrol | DFT (B3LYP/6-311G(d,p)) | HOMO, LUMO, Energy gap, Chemical hardness, Softness | Indicates electronic reactivity and stability | nih.gov |

| Guanidines | DFT (SMD(chloroform)//B3LYP/6-311+G(2d,p)) | Reaction energy profiles, Transition states | Elucidates reaction mechanisms | mdpi.com |

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

In silico methods are widely used to predict various molecular descriptors that are relevant to a compound's biological activity, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound.

For derivatives containing the 3,4,5-trimethoxyphenyl moiety, in silico ADMET prediction studies have been conducted. nih.govnih.gov These studies often calculate a range of physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). These descriptors are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to predict oral bioavailability.

For instance, a study on 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidine (B1678525) derivatives predicted their ADMET properties and found them to have acceptable drug-likeness profiles. nih.gov Similarly, ADMET studies on sulfur-containing cyanopyrimidine derivatives with a pendant 3,4,5-trimethoxy phenyl ring were performed to identify potential targets and assess their safety profiles. nih.gov In silico ADME studies on an iminoguanidine derivative also demonstrated its general safety and drug-likeness. pcbiochemres.com

Table 3: Predicted Molecular Descriptors for Related Compounds

| Compound Class | In Silico Tool/Method | Predicted Descriptors | Predicted Outcome | Reference |

| 3,4,5-Trimethoxyphenyl Thiazole Pyrimidines | Molinspiration, Swiss TargetPrediction | ADME-Tox properties | Acceptable drug-likeness, High probability of targeting kinase receptors | nih.gov |

| Sulfur-containing Cyanopyrimidines with 3,4,5-Trimethoxy Phenyl Ring | Not specified | ADMET properties | Identification of potential targets | nih.gov |

| Iminoguanidine Derivative | Not specified | ADME properties | General safety and drug-likeness | pcbiochemres.com |

| 4,6,7-trimethylquinazolin-2-yl)guanidine | Not specified | XLogP, Hydrogen bond donors/acceptors | Adherence to Lipinski's rule of five |

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking, cation-π interactions)

Non-covalent interactions are fundamental to the structure, function, and recognition processes of biological macromolecules and their ligands. The study of these interactions, including hydrogen bonding, π-stacking, and cation-π interactions, is crucial for understanding how a ligand like this compound interacts with its biological targets.

The guanidinium group is a key player in forming strong non-covalent interactions. Due to its positive charge and the presence of multiple hydrogen bond donors, it can form robust bidentate hydrogen bonds with hydrogen bond acceptors on cell surfaces or within receptor binding pockets. nih.gov This ability to form strong hydrogen-bonded ion pairs is thought to be a key factor in the cellular uptake of guanidinium-rich molecules. nih.gov The guanidine moiety can also participate in cation-π interactions, where the positive charge of the guanidinium ion interacts favorably with the electron-rich face of an aromatic ring, such as that of tyrosine or tryptophan residues in a protein. nih.gov

The 3,4,5-trimethoxyphenyl group can also engage in various non-covalent interactions. The aromatic ring itself can participate in π-stacking interactions with other aromatic residues in a binding site. The methoxy groups, with their oxygen atoms, can act as hydrogen bond acceptors.

Molecular docking and X-ray crystallography studies of related compounds provide direct evidence of these interactions. For example, docking studies of guanidine derivatives in the histamine H3 receptor have shown the guanidino moiety forming an ionic bond, a cation-π interaction, and hydrogen bonds. nih.gov Similarly, studies on 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides revealed hydrogen bonding and hydrophobic interactions within the colchicine binding site of tubulin. nih.gov An investigation into the interaction of guanidine ligands with DNA also highlighted the importance of groove binding, which is mediated by non-covalent forces. nih.gov

Table 4: Types of Non-Covalent Interactions Observed in Guanidine-Containing Compounds

| Type of Interaction | Interacting Groups | Significance in Biological Systems | Reference |

| Hydrogen Bonding | Guanidinium group with carboxylate, phosphate (B84403), or other H-bond acceptors | Ligand-receptor recognition, Cellular uptake, DNA binding | nih.govnih.gov |

| Cation-π Interaction | Guanidinium group with aromatic amino acid residues (e.g., Tyr, Trp) | Stabilization of ligand-receptor complexes | nih.gov |

| Ionic Bonding | Positively charged guanidinium group with negatively charged amino acid residues (e.g., Glu, Asp) | Strong ligand-receptor binding affinity | nih.gov |

| π-Stacking | Aromatic rings (e.g., trimethoxyphenyl ring) with other aromatic systems | Stabilization of protein-ligand and DNA-ligand complexes | nih.gov |

| Hydrophobic Interactions | Aromatic and aliphatic parts of the ligand with nonpolar regions of the binding site | Contribution to overall binding affinity | nih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of guanidino compounds. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like N-(3,4,5-Trimethoxyphenyl)guanidine. Given the compound's polarity and basicity, specific stationary phases and detection methods are employed.

Mixed-mode chromatography, which combines two or more separation mechanisms such as ion-exchange and reversed-phase, is particularly effective. For instance, a Primesep 100 column utilizes a cation-exchange mechanism to retain the protonated guanidine (B92328) group. sielc.com If the substituted guanidine possesses hydrophobic properties, as the trimethoxyphenyl group does, it will also be retained by a reverse-phase mechanism. sielc.com Cation-exchange chromatography is another direct approach, using columns like the Dionex CS 14 with an acidic mobile phase to achieve separation. nih.gov

Several detection modalities can be coupled with HPLC for the analysis of guanidine compounds:

UV Detection: Guanidine itself is weakly UV active and can be detected at low wavelengths, such as 195 nm or 200 nm. sielc.comnih.govmtc-usa.com This method is straightforward but may lack sensitivity and selectivity in complex matrices. mtc-usa.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is more sensitive than low-wavelength UV for compounds like guanidine and is particularly useful when the compound lacks a strong chromophore. sielc.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification and quantification. This is often used in conjunction with derivatization to improve ionization efficiency. nih.gov

Fluorescence Detection: This highly sensitive technique requires the analyte to be fluorescent. While this compound is not natively fluorescent, it can be converted into a fluorescent derivative before analysis, a strategy discussed in section 7.3. nih.gov

Table 1: Examples of HPLC Methods for Guanidine Compound Analysis

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Cogent Diamond Hydride™ | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | UV at 195 nm | mtc-usa.com |

| Dionex CS 14 Cation-Exchange | 3.75 mM Methanesulfonic Acid (MSA) | UV at 195 nm | nih.gov |

| Primesep 100 (Mixed-Mode) | Not specified | UV at 200 nm, ELSD | sielc.com |

| Reversed-Phase (after derivatization) | Aqueous formic acid and methanol gradient | Fluorescence, ESI-MS | nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like guanidines is challenging. researchgate.net Direct analysis is generally not feasible, making chemical derivatization a necessary step to convert the analyte into a more volatile and thermally stable form. researchgate.netthermofisher.com

Several derivatization strategies have been developed for the GC analysis of guanidino compounds. A common approach involves pre-column derivatization with glyoxal, which reacts with the guanidino group to form a cyclic imidazolone compound that is amenable to GC analysis. researchgate.net Another effective method uses a combination of hexafluoroacetylacetone and ethyl chloroformate for derivatization. researchgate.net Following derivatization, the compounds can be separated on a capillary column, such as an HP-5, and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netresearchgate.net GC-MS provides the added benefit of structural confirmation through the analysis of mass fragmentation patterns.

Table 2: Example of a GC Method for Derivatized Guanidino Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Reagents | Hexafluoroacetylacetone and Ethyl Chloroformate | researchgate.net |

| Column | HP-5 (30 m × 0.32 mm i.d., 0.25 μm film thickness) | researchgate.net |

| Temperature Program | Initial 90°C for 2 min, ramp 10°C/min to 220°C | researchgate.net |

| Carrier Gas | Nitrogen | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

Ion Chromatography (IC) is an excellent technique for the direct analysis of ionic species and is well-suited for guanidine compounds, which are strongly basic and exist as cations in acidic solutions. thermofisher.comrsc.org A significant advantage of IC is that it often circumvents the need for derivatization, simplifying sample preparation. thermofisher.com

In a typical IC method, a cation-exchange column, such as the Dionex IonPac CS20, is used to separate guanidinium (B1211019) ions from other cations in the sample matrix. thermofisher.com Elution is typically carried out using an acidic eluent, like methanesulfonic acid. The primary mode of detection is suppressed conductivity, where a suppressor device reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte and leading to low detection limits. thermofisher.com Other detection methods, such as integrated pulsed amperometric detection (IPAD) and UV-vis detection, have also been successfully applied for the trace analysis of guanidine compounds in various matrices. rsc.org

Table 3: Example of an Ion Chromatography Method for Guanidine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Dionex IonPac CS20 (2 × 250 mm) | thermofisher.com |

| Eluent | 50 mM Methanesulfonic Acid (Isocratic) | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.com |

| Run Time | 8 minutes | thermofisher.com |

| Limit of Detection (LOD) | 0.0045 mg/L | thermofisher.com |

| Limit of Quantitation (LOQ) | 0.0125 mg/L | thermofisher.com |

Spectroscopic Characterization (beyond structural elucidation)

While techniques like NMR and mass spectrometry are fundamental for initial structural elucidation, other spectroscopic methods provide valuable information regarding the quantification, interactions, and higher-order structure of this compound and its analogs.

UV-Visible Spectroscopy: This technique is frequently used to study the binding interactions between guanidine derivatives and biological macromolecules like DNA. The binding process can cause changes in the absorption spectrum of the DNA, such as hyperchromism or hypochromism, and shifts in the maximum absorption wavelength. These changes can be monitored by titrating the DNA with the compound to determine binding constants (Kb) and infer the mode of interaction (e.g., intercalation vs. groove binding). nih.gov

Fluorescence Spectroscopy: For compounds that are either intrinsically fluorescent or can be derivatized to become fluorescent, this method offers high sensitivity. In studies involving trimethoxyphenyl-containing compounds, fluorescence spectroscopy has been used to investigate binding to DNA. The quenching of the compound's intrinsic fluorescence upon the addition of DNA can be analyzed to calculate binding parameters and understand the binding mechanism. nih.gov

Infrared (IR) Spectroscopy: Beyond confirming the presence of functional groups, IR spectroscopy can be used to study intermolecular interactions and conformational changes. For example, changes in the vibrational frequencies of the N-H and C=N bonds of the guanidine group can provide insights into hydrogen bonding or the compound's interaction with a target molecule.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a powerful strategy employed to overcome analytical challenges associated with the inherent properties of guanidino compounds, such as their high polarity, low volatility, and lack of a strong native chromophore or fluorophore. thermofisher.com The primary goals of derivatization are to improve chromatographic separation (e.g., by making the analyte suitable for GC) and to enhance detection sensitivity and selectivity. nih.govthermofisher.com

For HPLC Analysis: Pre- or post-column derivatization is often used to introduce a fluorescent or UV-active tag onto the guanidine moiety.

Fluorescence Derivatization: Reagents like ninhydrin can react with guanidino compounds under specific pH and temperature conditions to yield highly fluorescent derivatives, enabling detection limits in the low µg/L range. nih.gov α-Dicarbonyl compounds, most notably benzoin, react with the guanidino group to form stable and fluorescent triazine-type products. This reaction has been successfully used for the sensitive quantification of guanidine in various matrices by LC-MS. nih.gov

UV/Vis Derivatization: While less common for guanidines, reagents can be used to attach a strong chromophore to enhance UV detection.

For GC Analysis: Derivatization is essential to increase the volatility and thermal stability of guanidino compounds.

Reagents such as glyoxal and ethyl chloroformate are used to convert the polar guanidine group into a less polar, cyclic derivative suitable for GC analysis. researchgate.net

Another approach involves derivatization with hexafluoroacetylacetone and ethyl chloroformate, which has been shown to be effective for a range of guanidino compounds, allowing for their separation and detection by GC-FID. researchgate.net

Table 4: Summary of Derivatization Strategies for Guanidino Compounds

| Analytical Technique | Derivatizing Reagent(s) | Purpose | Reference |

|---|---|---|---|

| HPLC | Ninhydrin | Introduce fluorescent tag | nih.gov |

| LC-MS | Benzoin | Enhance ionization and detection | nih.gov |

| GC | Glyoxal and Ethyl Chloroformate | Increase volatility for GC | researchgate.net |

| GC | Hexafluoroacetylacetone and Ethyl Chloroformate | Increase volatility for GC | researchgate.net |

| GC | Isovaleroylacetone and Ethyl Chloroformate | Increase volatility for GC | thermofisher.comscience.gov |

Future Research Trajectories and Academic Significance

Rational Design and Synthesis of Novel Analogues with Enhanced Biological Profiles

The foundation of future research into N-(3,4,5-Trimethoxyphenyl)guanidine will undoubtedly be the rational design and synthesis of novel analogues. The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic properties. The guanidine (B92328) group, a strong base that is typically protonated at physiological pH, is a key pharmacophore in many biologically active compounds. Current time information in Bangalore, IN. Its ability to form strong hydrogen bonds allows for interaction with various biological targets.

The 3,4,5-trimethoxyphenyl fragment is also a well-established motif in medicinal chemistry, notably present in potent anticancer agents that target tubulin polymerization. The synergy between these two groups within a single molecule provides a fertile ground for structural modification. Future synthetic efforts are likely to focus on:

Substitution on the Phenyl Ring: Introducing different substituents on the aromatic ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific biological targets.

Modification of the Guanidine Group: Altering the substitution pattern of the guanidine nitrogen atoms could influence the compound's basicity and hydrogen bonding capacity, leading to changes in its biological activity.

Introduction of Linkers: Incorporating flexible or rigid linkers between the trimethoxyphenyl ring and the guanidine moiety could optimize the spatial arrangement of these key functional groups for better target engagement.

A recent study on novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety highlighted the potential of this fragment in designing multi-target cytotoxic agents. Similarly, the synthesis of new 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives has yielded compounds with promising antiproliferative activity. These examples underscore the value of the trimethoxyphenyl scaffold in developing new therapeutic leads.

Deeper Elucidation of Undiscovered Molecular Targets and Pharmacological Pathways

A critical avenue for future research will be the identification and characterization of the molecular targets of this compound and its analogues. The guanidine moiety is known to interact with a wide array of biological targets, including enzymes, ion channels, and receptors. Current time information in Bangalore, IN. For instance, guanidine derivatives have been investigated as inhibitors of nitric oxide synthase, Na+/H+ exchangers, and as agents acting on the central nervous system.

Given the presence of the 3,4,5-trimethoxyphenyl group, a primary area of investigation will be its potential as a tubulin polymerization inhibitor. Many compounds containing this moiety are known to bind to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Research into novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment has demonstrated potent antiproliferative activity through microtubule destabilization.

Beyond tubulin, the unique structure of this compound may allow it to interact with novel or yet-undiscovered targets. Future studies will likely employ techniques such as affinity chromatography, proteomics, and genetic screening to identify its binding partners and elucidate the downstream signaling pathways it modulates. Understanding these mechanisms is crucial for defining its therapeutic potential and potential side effects.

Advanced Computational Studies for Rational Drug Design and Mechanistic Insights

Computational methods are poised to play a pivotal role in accelerating the research and development of this compound-based therapeutics. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful tools for designing novel analogues with improved affinity and selectivity for their targets.

Future computational studies will likely involve:

Molecular Docking: To predict the binding modes of this compound and its analogues to known targets, such as the colchicine binding site of tubulin. This can provide insights into the key interactions that govern binding affinity and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing a more realistic picture of the binding event and helping to understand the stability of the interaction.